Furan-2-yl(4-propylphenyl)methanol
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Overview
Description
Furan-2-yl(4-propylphenyl)methanol is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring attached to a 4-propylphenyl group via a methanol linkage. Furans are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(4-propylphenyl)methanol typically involves the reaction of furan derivatives with 4-propylbenzaldehyde under specific conditions. One common method is the condensation reaction between furan-2-carbaldehyde and 4-propylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived furfural and 5-hydroxymethylfurfural as starting materials. These compounds can be converted into various furan derivatives through catalytic processes. The use of eco-friendly reagents and green chemistry principles is emphasized in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-propylphenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid or 4-propylbenzoic acid.
Reduction: Furan-2-yl(4-propylphenyl)methane.
Substitution: Halogenated furans or phenyl derivatives.
Scientific Research Applications
Furan-2-yl(4-propylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of furan-2-yl(4-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of furan derivatives.
5-Hydroxymethylfurfural: A biomass-derived furan compound with similar reactivity.
Furfurylamine: A furan derivative used in pharmaceuticals.
Uniqueness
Furan-2-yl(4-propylphenyl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-(4-propylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-4-11-6-8-12(9-7-11)14(15)13-5-3-10-16-13/h3,5-10,14-15H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMBXHGGLMVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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